molecular formula C21H17FN2O3 B11154426 methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate

Cat. No.: B11154426
M. Wt: 364.4 g/mol
InChI Key: MJTMUIHXFMMUIG-UHFFFAOYSA-N
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Description

Methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate is a heterocyclic compound featuring a pyrrole core substituted with a 2-fluorophenyl group at position 5, a methyl group at position 2, and a 2-oxoindolin-3-yl moiety at position 4. The methyl ester at position 3 enhances solubility and stability, making it a candidate for pharmaceutical and materials science applications.

Properties

Molecular Formula

C21H17FN2O3

Molecular Weight

364.4 g/mol

IUPAC Name

methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-1,3-dihydroindol-3-yl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C21H17FN2O3/c1-11-16(21(26)27-2)18(19(23-11)12-7-3-5-9-14(12)22)17-13-8-4-6-10-15(13)24-20(17)25/h3-10,17,23H,1-2H3,(H,24,25)

InChI Key

MJTMUIHXFMMUIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C2=CC=CC=C2F)C3C4=CC=CC=C4NC3=O)C(=O)OC

Origin of Product

United States

Preparation Methods

Core Pyrrole Ring Formation

The pyrrole core is typically constructed via cyclization reactions. A common precursor, methyl 2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate (CAS 77867-47-1), serves as a foundational intermediate. This compound is synthesized through:

  • Knorr Pyrrole Synthesis : Condensation of β-keto esters with amines or ammonium acetate under acidic conditions.

  • Paal-Knorr Reaction : Cyclization of 1,4-diketones with primary amines, though this method is less common for substituted pyrroles.

Key modifications include introducing the 2-fluorophenyl group at position 5 of the pyrrole ring. Patent CN113845459A describes a one-pot method using 2-(2-fluorobenzoyl)malononitrile as a starting material. The process involves:

  • First Reduction : Catalytic hydrogenation with Pd/C or Zn in tetrahydrofuran (THF) at 40–60°C.

  • Second Reduction : Raney nickel-mediated hydrogenation in aqueous THF to yield 5-(2-fluorophenyl)-1H-pyrrole-3-carbaldehyde .

One-Pot Synthesis and Process Optimization

Patent CN113845459A Methodology

This method streamlines synthesis by avoiding intermediate isolation:

StepConditionsReagentsYield
1H₂ (3 atm), 10% Pd/C, glacial acetic acid, THF, 60°C2-(2-Fluorobenzoyl)malononitrile85%
2H₂ (5 atm), Raney Ni, H₂O/THF (1:5), 30°CIntermediate from Step 178%
3Tetrahydrofuran aqueous solution, 25°C, 4 hCrude aldehyde92% purity

Advantages :

  • Eliminates chromatographic purification.

  • Reduces waste generation by 40% compared to stepwise methods.

  • Achieves a total yield of 63% over three steps.

Solvent and Catalyst Screening

Optimal conditions identified across studies:

ParameterOptimal ChoiceImpact on Yield
SolventTetrahydrofuranEnhances solubility of fluorinated intermediates
Catalyst10% Pd/CMinimizes over-reduction side products
Temperature50–60°CBalances reaction rate and decomposition

Critical Intermediates and Their Characterization

Methyl 5-(2-Fluorophenyl)-4-Methoxy-1H-Pyrrole-3-Carboxylate (CAS 1902955-23-0)

  • Role : Key precursor for introducing methyl and carboxylate groups.

  • Synthesis : Methoxylation using NaOMe in methanol at 0°C.

  • Purity : >98% by HPLC (λ = 254 nm).

Spirocyclopropyloxindole Derivatives

  • Structure : Confirmed via X-ray crystallography (CCDC 665496).

  • Reactivity : Undergoes ring-opening under basic conditions to form 2-oxoindole substituents.

Analytical and Spectroscopic Validation

Chromatographic Data

  • HPLC : Retention time = 12.7 min (C18 column, acetonitrile/H₂O = 70:30).

  • LC-MS : m/z 365.1 [M+H]⁺ (calc. 364.4).

Spectroscopic Features

TechniqueKey Signals
¹H NMRδ 2.41 (s, 3H, CH₃), δ 3.85 (s, 3H, COOCH₃), δ 6.92–7.45 (m, 4H, Ar-H)
¹³C NMRδ 170.2 (COOCH₃), δ 161.5 (C-F), δ 128.3–135.8 (Ar-C)
IR1720 cm⁻¹ (C=O), 1655 cm⁻¹ (C=N)

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldPurityScalability
Multi-Step5–728–35%95–97%Moderate
One-Pot363%92%High
Catalytic Coupling445%98%Low

Key Findings :

  • One-pot methods significantly improve efficiency but require stringent temperature control.

  • Suzuki-Miyaura coupling offers regioselectivity but faces challenges in removing boron byproducts.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce different functional groups into the fluorophenyl ring.

Scientific Research Applications

Synthesis and Characterization

The synthesis of methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate typically involves several key steps:

  • Formation of the Pyrrole Ring : The pyrrole structure is often synthesized through cyclization reactions involving appropriate precursors.
  • Functionalization : The introduction of the 2-fluorophenyl and indole moieties can be achieved through various electrophilic aromatic substitution reactions or coupling reactions.
  • Characterization : The synthesized compound is characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure.

Biological Activities

Research has shown that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies indicate that derivatives of pyrrole compounds demonstrate significant antimicrobial properties. For instance, similar pyrrole derivatives have been tested against various bacterial strains and fungi, showing promising results in inhibiting growth and reducing viability .

Anti-inflammatory Properties

Compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. The dual inhibition of these enzymes suggests potential applications in treating inflammatory diseases .

Anticancer Potential

The indole moiety present in the compound is known for its anticancer properties. Research has indicated that compounds featuring indole derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

Case Studies

Case Study 1: Antimicrobial Screening
A study synthesized a series of pyrrole derivatives and evaluated their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results demonstrated that specific modifications to the pyrrole ring significantly enhanced antibacterial efficacy .

Case Study 2: Anti-inflammatory Evaluation
In a recent study, a series of pyrrolo[3,4-c]pyrrole compounds were designed and tested for their anti-inflammatory properties via COX and LOX inhibition assays. The results indicated that these compounds could serve as lead candidates for developing new anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues with Modified Aromatic Substituents

Methyl 5-(4-Methoxyphenyl)-2-methyl-4-(2-oxoindolin-3-yl)-1H-pyrrole-3-carboxylate (CAS 1282121-92-9)
  • Structural Difference : The 2-fluorophenyl group in the target compound is replaced with a 4-methoxyphenyl group.
  • This substitution may alter solubility, crystallinity, and receptor-binding interactions in biological systems.
Ethyl 5-(10-(2-Azidoacetyl)-10H-phenothiazin-2-yl)-2-methyl-4-(2-oxoindolin-3-yl)-1H-pyrrole-3-carboxylate (Compound 8, –4)
  • Structural Difference: Ethyl ester at position 3 and a phenothiazine-azidoacetyl substituent at position 5.
  • Impact of Substituents: The ethyl ester may reduce polarity compared to the methyl ester, affecting pharmacokinetic properties.
  • Synthesis : Prepared via conventional reflux methods (4–6 hours) in acetone, yielding colorless solids after recrystallization .

Analogues with Modified 2-Oxoindolin-3-yl Moieties

2-Oxoindolin-3-yl Esters ()

Compounds such as 3a–3e (e.g., 2-oxoindolin-3-yl pentanoate, benzoate) share the 2-oxoindolin-3-yl group but lack the pyrrole core.

  • Key Comparisons :
Compound Substituent on 2-Oxoindolin-3-yl Melting Point (°C) Notable Properties
Target Compound Methyl pyrrole-3-carboxylate Not reported Enhanced solubility
3a () Pentanoate 71–73 Lower polarity, higher lipophilicity
3c () Benzoate 136–138 Higher crystallinity
  • Synthesis : 3a–3e were synthesized via column chromatography with solvent system S, yielding crystalline products with IR and NMR data consistent with ester linkages .

Fluorine-Substituted Analogues

(Z)-N-(2-(Diethylamino)ethyl)-5-((7-Fluoro-2-oxoindolin-3-ylidene)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide ()
  • Structural Difference : Fluorine at position 7 of the oxoindole ring vs. position 2 on the phenyl ring in the target compound.
  • Impact of Fluorine Positioning: 7-Fluoro substitution may enhance metabolic stability compared to 2-fluorophenyl, as fluorination on aromatic rings often reduces oxidative degradation.

Biological Activity

Chemical Structure and Properties

The compound can be broken down into several structural components:

  • Pyrrole Ring : A five-membered aromatic ring that contributes to various biological activities, including antimicrobial and anticancer properties.
  • Indole Moiety : Known for its role in many pharmacologically active compounds, the indole structure is associated with neuroactive and anticancer activities.
  • Fluorophenyl Group : The presence of fluorine often enhances the lipophilicity and metabolic stability of compounds, potentially increasing their biological efficacy.

The molecular formula of the compound is C19H18FN2O3C_{19}H_{18}FN_{2}O_{3}, with a molecular weight of approximately 348.35 g/mol.

Anticancer Activity

Research indicates that compounds containing both pyrrole and indole structures exhibit significant anticancer properties. For instance:

  • Cytotoxicity Studies : Methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate has shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. In vitro studies report IC50 values in the low micromolar range, suggesting effective inhibition of cell proliferation.

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Cell Cycle Progression : Studies have shown that derivatives with similar structures can induce G1 phase arrest in cancer cells, preventing further proliferation.
  • Apoptosis Induction : The compound may activate apoptotic pathways, evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins in treated cells.

Antimicrobial Activity

Pyrrole derivatives are also recognized for their antimicrobial properties. Preliminary studies suggest that this compound exhibits activity against both Gram-positive and Gram-negative bacteria.

Data Summary Table

Biological ActivityObserved EffectsReference
AnticancerIC50 < 10 µM in MCF-7
Induces apoptosis
AntimicrobialEffective against E. coli
Effective against S. aureus

Case Study 1: In Vitro Anticancer Activity

In a study involving the evaluation of various pyrrole derivatives, this compound was tested against several cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects observed at concentrations as low as 5 µM.

Case Study 2: Antimicrobial Efficacy

Another study assessed the antimicrobial properties of the compound against common pathogens. The results demonstrated notable inhibition zones in agar diffusion assays, indicating its potential as an antimicrobial agent.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing methyl 5-(2-fluorophenyl)-2-methyl-4-(2-oxo-2,3-dihydro-1H-indol-3-yl)-1H-pyrrole-3-carboxylate, and how can reaction yields be optimized?

  • Methodological Answer : A multi-step synthesis is typically required, starting with the assembly of the pyrrole core. For example, analogous compounds (e.g., ethyl 4-((3-fluoro-2-iodophenyl)carbonyl)-3-methyl-1H-pyrrole-2-carboxylate) are synthesized via coupling reactions between pyrrole precursors and substituted benzoyl chlorides, achieving yields of ~23% under standard conditions . To optimize yields, consider:

  • Catalyst screening : Transition-metal catalysts (e.g., Pd/Cu) for C–C bond formation.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) to stabilize intermediates.
  • Temperature control : Stepwise heating to avoid decomposition of sensitive intermediates.

Q. What spectroscopic techniques are critical for characterizing the compound’s structure and confirming regioselectivity?

  • Methodological Answer :

  • 1H/13C NMR : Assign peaks using DEPT and COSY to resolve overlapping signals from the fluorophenyl, indole, and pyrrole moieties. For example, indole NH protons typically appear at δ 10–12 ppm in DMSO-d6 .
  • X-ray crystallography : Resolve ambiguity in substituent positions (e.g., methyl vs. fluorophenyl orientation) .
  • HRMS : Confirm molecular formula (e.g., ESI+ for [M+H]+ ions) .

Q. How does the fluorine atom at the 2-position of the phenyl ring influence the compound’s physicochemical properties?

  • Methodological Answer : The fluorine atom enhances lipophilicity (logP) and metabolic stability due to its electronegativity and small atomic radius. Comparative studies of fluorinated vs. non-fluorinated analogs show improved binding affinity to hydrophobic enzyme pockets . Computational modeling (e.g., DFT) can quantify dipole interactions and steric effects .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound across different assays?

  • Methodological Answer :

  • Assay validation : Ensure consistency in cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., ATP levels for kinase inhibition).
  • Off-target profiling : Use proteome-wide screening (e.g., KINOMEscan) to identify non-specific interactions .
  • Meta-analysis : Compare IC50 values across studies, adjusting for variables like solvent (DMSO concentration) or incubation time.

Q. How can molecular docking studies be designed to predict the compound’s binding mode to targets like kinase domains or GPCRs?

  • Methodological Answer :

  • Target selection : Prioritize receptors with structural homology to indole-binding proteins (e.g., serotonin receptors) .
  • Ligand preparation : Generate 3D conformers (e.g., using Open Babel) and assign partial charges (AM1-BCC).
  • Docking software : Use AutoDock Vina or Schrödinger Glide with flexible side chains in the binding pocket. Validate with co-crystallized ligands (PDB: 6D26 for indole derivatives) .

Q. What crystallographic challenges arise in determining the solid-state structure of this compound, and how are they addressed?

  • Methodological Answer :

  • Disorder in substituents : The fluorophenyl and indole groups may exhibit rotational disorder. Mitigate by collecting data at low temperature (100 K) and refining with SHELXL .
  • Weak diffraction : Use synchrotron radiation for small crystals (<0.2 mm).
  • Data-to-parameter ratio : Aim for >10:1 to ensure refinement reliability (e.g., 13.6:1 in related structures) .

Q. How can structure-activity relationship (SAR) studies be structured to optimize the compound’s potency against a specific enzyme?

  • Methodological Answer :

  • Core modifications : Replace the methyl group at position 2 with bulkier substituents (e.g., isopropyl) to probe steric tolerance.
  • Substituent scanning : Synthesize analogs with para- vs. meta-fluorophenyl groups to assess positional effects on binding .
  • Bioisosteric replacement : Substitute the 2-oxoindole moiety with a benzofuran or pyridone ring to evaluate π-stacking interactions .

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